molecular formula C19H19N3O3S3 B4092286 2-[(4-methylphenyl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide

2-[(4-methylphenyl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide

Cat. No.: B4092286
M. Wt: 433.6 g/mol
InChI Key: DQUPTQLNLVRLDL-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide is a complex organic compound that features a thiazole ring, a sulfamoyl group, and a sulfanyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfamoyl group can enhance the compound’s binding affinity to its targets, leading to increased biological activity .

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S3/c1-13-3-7-16(8-4-13)27-14(2)18(23)21-15-5-9-17(10-6-15)28(24,25)22-19-20-11-12-26-19/h3-12,14H,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUPTQLNLVRLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-methylphenyl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
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2-[(4-methylphenyl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
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2-[(4-methylphenyl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
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2-[(4-methylphenyl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
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2-[(4-methylphenyl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
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2-[(4-methylphenyl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide

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